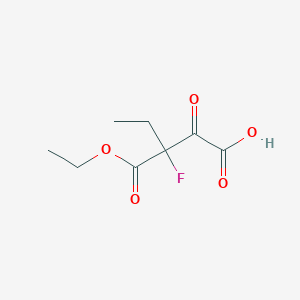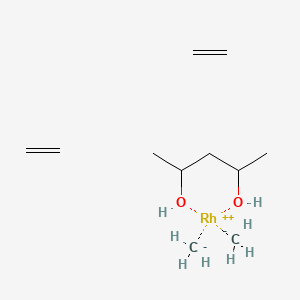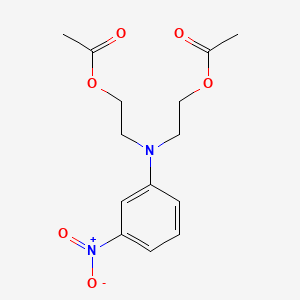
3-Ethoxycarbonyl-3-fluoro-2-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-2-fluoro oxaloacetate is an organic compound with the molecular formula C8H13FO4. It is a derivative of oxaloacetic acid, where two ethyl groups and a fluorine atom are substituted. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl-2-fluoro oxaloacetate can be synthesized through the esterification of oxaloacetic acid with ethanol in the presence of a fluorinating agent. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of diethyl-2-fluoro oxaloacetate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity diethyl-2-fluoro oxaloacetate.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl-2-fluoro oxaloacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl oxaloacetate.
Reduction: Reduction reactions can convert diethyl-2-fluoro oxaloacetate to diethyl-2-fluoro succinate.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Diethyl oxaloacetate.
Reduction: Diethyl-2-fluoro succinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl-2-fluoro oxaloacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl-2-fluoro oxaloacetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in metabolic pathways by mimicking the structure of natural substrates. The fluorine atom enhances its binding affinity to the active sites of enzymes, leading to effective inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl oxaloacetate
- Diethyl succinate
- Diethyl malonate
Uniqueness
Diethyl-2-fluoro oxaloacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H11FO5 |
|---|---|
Molekulargewicht |
206.17 g/mol |
IUPAC-Name |
3-ethoxycarbonyl-3-fluoro-2-oxopentanoic acid |
InChI |
InChI=1S/C8H11FO5/c1-3-8(9,5(10)6(11)12)7(13)14-4-2/h3-4H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
FNUBTLKEPHMQOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C(=O)O)(C(=O)OCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl}phenol](/img/structure/B15343540.png)



![2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B15343577.png)






